molecular formula C10H7FN2O2 B13063992 6-Fluoro-2-methylquinazoline-4-carboxylic acid

6-Fluoro-2-methylquinazoline-4-carboxylic acid

Cat. No.: B13063992
M. Wt: 206.17 g/mol
InChI Key: ONGXZLUBZSYZDC-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C10H7FN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the quinazoline ring, along with a carboxylic acid group at the 4th position, gives this compound its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinazoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-fluorobenzoic acid with formamide under acidic conditions to form the quinazoline ring. The methyl group can be introduced via alkylation reactions using methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methylquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form quinazoline-4,6-dicarboxylic acid.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-2-methylquinazoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active quinazolines.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic properties

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances its binding affinity through hydrogen bonding and van der Waals interactions. This compound can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    6-Fluoro-2-methylquinoline-4-carboxylic acid: Similar structure but with a quinoline ring instead of quinazoline.

    2-Methylquinazoline-4-carboxylic acid: Lacks the fluorine atom at the 6th position.

    6-Fluoroquinazoline-4-carboxylic acid: Lacks the methyl group at the 2nd position

Uniqueness: 6-Fluoro-2-methylquinazoline-4-carboxylic acid is unique due to the combined presence of the fluorine atom, methyl group, and carboxylic acid group on the quinazoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

6-fluoro-2-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c1-5-12-8-3-2-6(11)4-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

ONGXZLUBZSYZDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=N1)C(=O)O

Origin of Product

United States

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